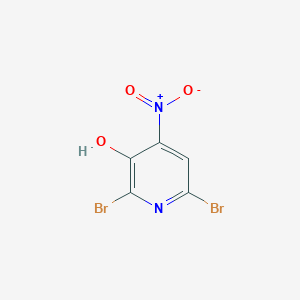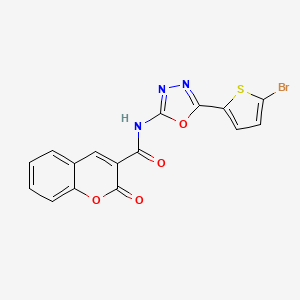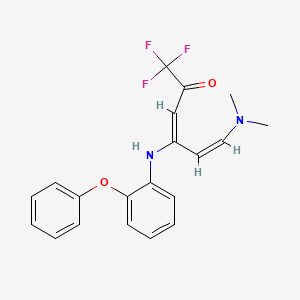![molecular formula C10H19NO2 B2887647 8-(2-Methoxyethyl)-8-azabicyclo[3.2.1]octan-3-ol CAS No. 1267874-74-7](/img/structure/B2887647.png)
8-(2-Methoxyethyl)-8-azabicyclo[3.2.1]octan-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-(2-Methoxyethyl)-8-azabicyclo[321]octan-3-ol is a bicyclic compound that features a unique structure with both azabicyclo and methoxyethyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-(2-Methoxyethyl)-8-azabicyclo[3.2.1]octan-3-ol typically involves the use of intramolecular Diels-Alder reactions, which are known for constructing bicyclic skeletons efficiently . The reaction conditions often include the use of a 5-vinyl-1,3-cyclohexadiene as a starting material, which undergoes cyclization to form the desired bicyclic structure .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve optimizing the synthetic route for large-scale production, including the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
8-(2-Methoxyethyl)-8-azabicyclo[3.2.1]octan-3-ol can undergo various chemical reactions, including:
Reduction: Reduction reactions can be performed using common reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the azabicyclo moiety.
Common Reagents and Conditions
Oxidation: Trifluoroperacetic acid is commonly used for oxidation reactions.
Reduction: Sodium borohydride is a typical reducing agent.
Substitution: Conditions for nucleophilic substitution often involve polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or aldehydes, while reduction typically yields alcohols.
Applications De Recherche Scientifique
8-(2-Methoxyethyl)-8-azabicyclo[3.2.1]octan-3-ol has several scientific research applications:
Chemistry: It serves as a model compound for studying regioselectivity and reactivity in oxidation reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the synthesis of other complex organic molecules and as a building block for various chemical processes.
Mécanisme D'action
The mechanism by which 8-(2-Methoxyethyl)-8-azabicyclo[3.2.1]octan-3-ol exerts its effects involves interactions with specific molecular targets. The azabicyclo moiety can interact with enzymes and receptors, influencing various biochemical pathways. The methoxyethyl group may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 8-Oxabicyclo[3.2.1]octan-3-ol
- 8-Thiabicyclo[3.2.1]octan-3-one
- 8-Thiabicyclo[3.2.1]octan-3α-ol
- 8-Thiabicyclo[3.2.1]octan-3β-ol
Uniqueness
8-(2-Methoxyethyl)-8-azabicyclo[321]octan-3-ol is unique due to the presence of both azabicyclo and methoxyethyl groups, which confer distinct chemical and biological properties
Propriétés
IUPAC Name |
8-(2-methoxyethyl)-8-azabicyclo[3.2.1]octan-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2/c1-13-5-4-11-8-2-3-9(11)7-10(12)6-8/h8-10,12H,2-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJUJOMQFPHDYRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C2CCC1CC(C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-[(4H-1,2,4-triazol-3-yl)methoxy]aniline](/img/structure/B2887565.png)
![1-Cyclopentyl-3-[3-(2,5-dimethylfuran-3-YL)-3-hydroxypropyl]urea](/img/structure/B2887567.png)
![ethyl 1-[2-(2-fluorophenyl)-2-oxoethyl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2887568.png)
![2,6-difluoro-N-(2-(6-(isopropylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2887570.png)

![3-[(4-Bromophenyl)sulfonyl]-1-(4-ethoxyphenyl)-1-propanone](/img/structure/B2887574.png)

![2-({2-[(butylcarbamoyl)methyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2887576.png)
![N-[(1,3-dioxaindan-5-yl)methyl]-2-chloropyridine-3-carboxamide](/img/structure/B2887578.png)

![(Z)-N-(6-chloro-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)cinnamamide](/img/structure/B2887580.png)
![4-(3-fluorophenyl)-N-[(furan-2-yl)methyl]-3-[methyl(3-methylphenyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B2887581.png)
![7-methyl-4-{[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3,4-dihydro-2H-1,4-benzoxazin-3-one](/img/structure/B2887584.png)

